3-Chloro-2,6-diphenylpyridine
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Overview
Description
3-Chloro-2,6-diphenylpyridine: is an organic compound with the molecular formula C17H12ClN . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by phenyl groups, and the hydrogen atom at position 3 is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-diphenylpyridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or water. The reaction is carried out under an inert atmosphere, usually argon, and at elevated temperatures around 100°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-diphenylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 3 can be replaced by nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Cross-Coupling Reactions: It can undergo further cross-coupling reactions to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium amide (KNH2) in liquid ammonia or potassium tert-butoxide (tBuOK) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or water are typical.
Major Products: The major products depend on the specific reactions. For nucleophilic substitution, the products are typically substituted pyridines. For cross-coupling reactions, the products are more complex organic molecules with additional functional groups.
Scientific Research Applications
Chemistry: 3-Chloro-2,6-diphenylpyridine is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals .
Biology and Medicine: While specific biological applications are not extensively documented, derivatives of pyridine are known for their antimicrobial and antifungal properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes .
Mechanism of Action
The mechanism of action for 3-Chloro-2,6-diphenylpyridine in chemical reactions involves the nucleophilic substitution at the chlorine atom. The electron-withdrawing nature of the chlorine atom makes the carbon at position 3 susceptible to nucleophilic attack . This reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the carbon, forming an intermediate, which then eliminates the leaving group (chlorine) to restore aromaticity .
Comparison with Similar Compounds
2,6-Diphenylpyridine: Lacks the chlorine atom at position 3, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2,6-diphenylpyridine: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and reaction conditions.
2,6-Diphenylpyridine-3-carbonitrile: Contains a cyano group at position 3, which significantly alters its chemical properties and reactivity.
Uniqueness: 3-Chloro-2,6-diphenylpyridine is unique due to the presence of the chlorine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry .
Properties
CAS No. |
91404-09-0 |
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Molecular Formula |
C17H12ClN |
Molecular Weight |
265.7 g/mol |
IUPAC Name |
3-chloro-2,6-diphenylpyridine |
InChI |
InChI=1S/C17H12ClN/c18-15-11-12-16(13-7-3-1-4-8-13)19-17(15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
OYXBFZPDWAYEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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